molecular formula C13H14BrNO2 B3832203 5-Bromo-2-pentylisoindole-1,3-dione

5-Bromo-2-pentylisoindole-1,3-dione

Cat. No.: B3832203
M. Wt: 296.16 g/mol
InChI Key: ZYTXBDJKCZWHSI-UHFFFAOYSA-N
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Description

5-Bromo-2-pentylisoindole-1,3-dione: is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes a bromine atom at the 5th position and a pentyl group at the 2nd position of the isoindole-1,3-dione core.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-pentylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-pentylisoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of multifunctionalized isoindole-1,3-diones .

Biology and Medicine: Isoindole-1,3-dione derivatives have shown promising biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, colorants, and polymer additives. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-Bromo-2-pentylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, isoindole-1,3-dione derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and the functional groups attached to the core structure.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-pentylisoindole-1,3-dione is unique due to the presence of both a bromine atom and a pentyl group, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-2-pentylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXBDJKCZWHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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